molecular formula C15H8Cl2FN B3031369 2,4-Dichloro-6-fluoro-3-phenylquinoline CAS No. 274691-28-0

2,4-Dichloro-6-fluoro-3-phenylquinoline

Cat. No.: B3031369
CAS No.: 274691-28-0
M. Wt: 292.1 g/mol
InChI Key: DAZYNNDCSWOWGS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoro-3-phenylquinoline is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical stability .

Preparation Methods

The synthesis of 2,4-Dichloro-6-fluoro-3-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of substituted anilines with appropriate aldehydes or ketones, followed by halogenation and fluorination reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

2,4-Dichloro-6-fluoro-3-phenylquinoline undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-6-fluoro-3-phenylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluoro-3-phenylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other quinolone antibiotics .

Comparison with Similar Compounds

2,4-Dichloro-6-fluoro-3-phenylquinoline can be compared with other fluorinated quinolines, such as:

The unique combination of chlorine and fluorine atoms in this compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

2,4-dichloro-6-fluoro-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN/c16-14-11-8-10(18)6-7-12(11)19-15(17)13(14)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZYNNDCSWOWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)F)N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381706
Record name 2,4-dichloro-6-fluoro-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274691-28-0
Record name 2,4-dichloro-6-fluoro-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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